

Physical and chemical properties of 1-Bromo-2-methylbut-3-en-2-ol

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Compound of Interest

Compound Name: 1-Bromo-2-methylbut-3-en-2-ol

Cat. No.: B042723

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In-Depth Technical Guide: 1-Bromo-2-methylbut-3-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of **1-Bromo-2-methylbut-3-en-2-ol** (CAS Number: 36219-40-6), a versatile building block in organic synthesis.

Core Compound Properties

1-Bromo-2-methylbut-3-en-2-ol, also known as isoprene bromohydrin, is a halogenated tertiary alcohol with the molecular formula C_5H_9BrO .^[1] Its structure incorporates a vinyl group, a tertiary alcohol, and a primary alkyl bromide, bestowing it with a unique reactivity profile for various chemical transformations.

Table 1: Physical and Chemical Properties of **1-Bromo-2-methylbut-3-en-2-ol**

Property	Value	Source
Molecular Formula	C ₅ H ₉ BrO	[1]
Molecular Weight	165.03 g/mol	[1]
CAS Number	36219-40-6	[1]
IUPAC Name	1-bromo-2-methylbut-3-en-2-ol	[1]
Synonyms	Isoprene bromohydrin, 1-Bromo-2-methyl-3-buten-2-ol	[1]
XLogP3 (Computed)	1.2	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	2	[2]
Topological Polar Surface Area	20.2 Å ²	[2]

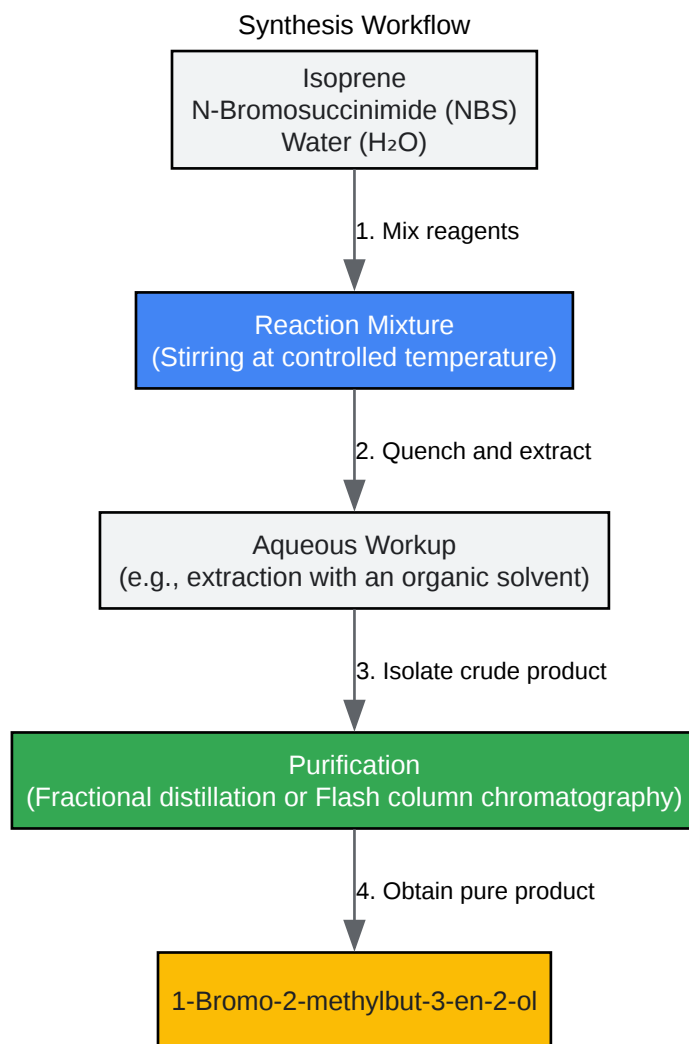
Synthesis and Purification

The primary synthesis of **1-Bromo-2-methylbut-3-en-2-ol** is achieved through the electrophilic addition of a bromine and a hydroxyl group to isoprene. A common and high-yielding method involves the use of N-bromosuccinimide (NBS) in an aqueous medium.

Experimental Protocol: Synthesis via Halohydrin Formation

A detailed experimental protocol for the synthesis of **1-Bromo-2-methylbut-3-en-2-ol** is outlined below.

Workflow for the Synthesis of **1-Bromo-2-methylbut-3-en-2-ol**



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Caption: A generalized workflow for the synthesis of **1-Bromo-2-methylbut-3-en-2-ol**.

Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve N-bromosuccinimide in water.
- **Addition of Isoprene:** Cool the solution in an ice bath and add isoprene dropwise while stirring vigorously. The reaction is exothermic and the temperature should be maintained between 0 and 5 °C.

- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification:** Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.^[3]

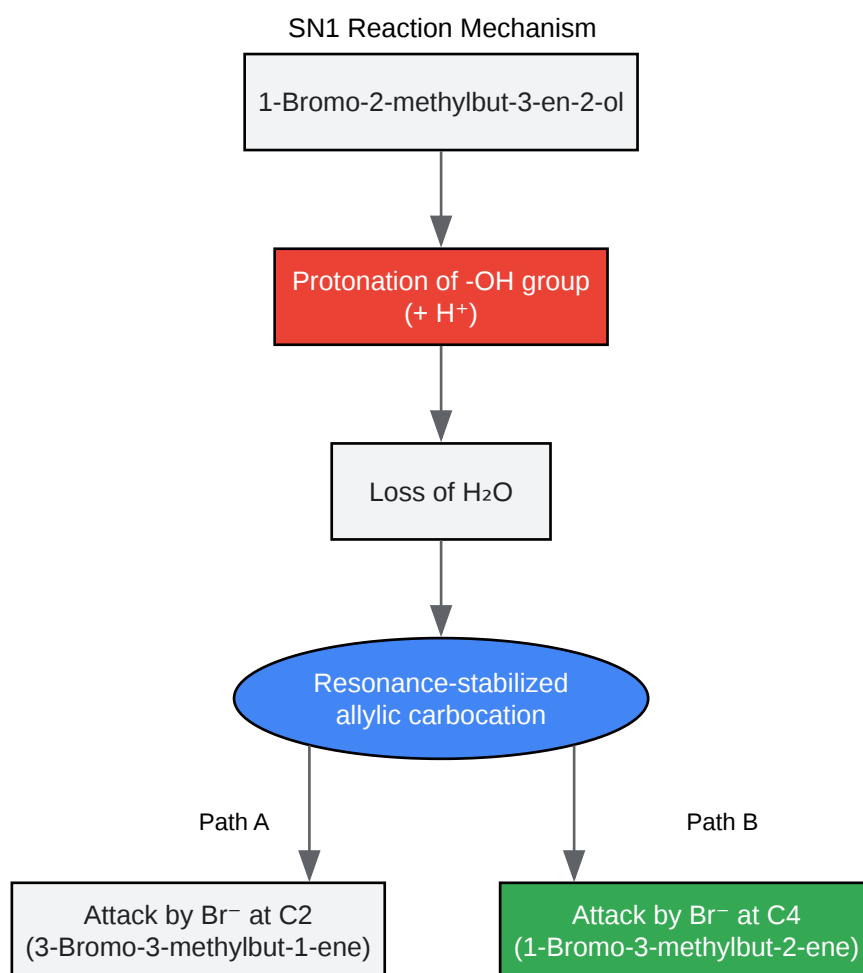
Chemical Reactivity and Mechanisms

The presence of multiple functional groups in **1-Bromo-2-methylbut-3-en-2-ol** dictates its chemical reactivity. It can participate in substitution, oxidation, and reduction reactions.^[2]^[3]

Substitution Reactions

The primary bromide is a good leaving group, making the C1 position susceptible to nucleophilic attack. The tertiary alcohol can be protonated by an acid to form a good leaving group (water), leading to the formation of a resonance-stabilized allylic carbocation.^[3] This intermediate can then be attacked by nucleophiles at either the tertiary (C2) or the primary (C4) position, potentially leading to a mixture of products. The reaction can proceed through an S_N1 or S_N2' mechanism depending on the reaction conditions.

Proposed S_N1 Reaction Mechanism with HBr



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Caption: The S_N1 reaction pathway of **1-Bromo-2-methylbut-3-en-2-ol** with an acid like HBr.

Oxidation and Reduction

The tertiary alcohol functionality is resistant to oxidation under standard conditions. However, the vinyl group can be subjected to oxidative cleavage. The primary bromide can be reduced to a methyl group using appropriate reducing agents.

Spectroscopic Characterization

Characterization and confirmation of the structure of **1-Bromo-2-methylbut-3-en-2-ol** are typically performed using a combination of spectroscopic methods.[3] While specific

experimental spectra for this compound are not readily available in public databases, the expected spectral features are outlined below.

Table 2: Expected Spectroscopic Data for **1-Bromo-2-methylbut-3-en-2-ol**

Technique	Expected Features
^1H NMR	- Singlet for the methyl protons (~1.3 ppm)- Singlet for the methylene protons adjacent to bromine (~3.5 ppm)- Multiplets for the vinyl protons (~5.0-6.0 ppm)- Broad singlet for the hydroxyl proton (variable)
^{13}C NMR	- Signal for the methyl carbon (~25 ppm)- Signal for the methylene carbon bearing bromine (~45 ppm)- Signal for the quaternary carbon bearing the hydroxyl group (~70 ppm)- Signals for the vinyl carbons (~115 and ~140 ppm)
IR Spectroscopy	- Broad O-H stretch (~3400 cm^{-1})- C-H stretches (aliphatic and vinylic) (~2900-3100 cm^{-1})- C=C stretch (~1640 cm^{-1})- C-O stretch (~1150 cm^{-1})- C-Br stretch (~600 cm^{-1})
Mass Spectrometry	- Molecular ion peak (M^+) and $\text{M}+2$ peak with approximately equal intensity, characteristic of a bromine-containing compound.- Fragmentation pattern corresponding to the loss of water, bromine, and other small fragments.

Applications in Research and Development

1-Bromo-2-methylbut-3-en-2-ol serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bifunctional nature allows for sequential or one-pot multi-component reactions. It has been utilized in the synthesis of novel retinoid analogs and other biologically active compounds.[4] The presence of the allylic bromine facilitates regioselective reactions, making it a useful tool for medicinal chemists and synthetic organic chemists.[2]

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